molecular formula C13H17NO2S B5721844 4-[(4-ethoxyphenyl)carbonothioyl]morpholine

4-[(4-ethoxyphenyl)carbonothioyl]morpholine

Cat. No. B5721844
M. Wt: 251.35 g/mol
InChI Key: YREMXVDGMRQMJZ-UHFFFAOYSA-N
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Description

4-[(4-ethoxyphenyl)carbonothioyl]morpholine, also known as ECTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. ECTM is a heterocyclic compound that belongs to the class of morpholine derivatives. The compound has a molecular formula of C13H16NOS and a molecular weight of 240.33 g/mol. ECTM has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

4-[(4-ethoxyphenyl)carbonothioyl]morpholine has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of 4-[(4-ethoxyphenyl)carbonothioyl]morpholine is in the field of cancer research. Studies have shown that 4-[(4-ethoxyphenyl)carbonothioyl]morpholine has anti-cancer properties and can inhibit the growth of cancer cells. 4-[(4-ethoxyphenyl)carbonothioyl]morpholine has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the activity of certain enzymes.

Mechanism of Action

The mechanism of action of 4-[(4-ethoxyphenyl)carbonothioyl]morpholine is not fully understood. However, studies have shown that 4-[(4-ethoxyphenyl)carbonothioyl]morpholine can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. 4-[(4-ethoxyphenyl)carbonothioyl]morpholine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
Studies have shown that 4-[(4-ethoxyphenyl)carbonothioyl]morpholine has both biochemical and physiological effects. 4-[(4-ethoxyphenyl)carbonothioyl]morpholine has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects. 4-[(4-ethoxyphenyl)carbonothioyl]morpholine has also been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

4-[(4-ethoxyphenyl)carbonothioyl]morpholine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have anti-cancer and anti-inflammatory properties. However, there are also limitations to using 4-[(4-ethoxyphenyl)carbonothioyl]morpholine in lab experiments. 4-[(4-ethoxyphenyl)carbonothioyl]morpholine is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 4-[(4-ethoxyphenyl)carbonothioyl]morpholine and its potential applications.

Future Directions

There are several future directions for research on 4-[(4-ethoxyphenyl)carbonothioyl]morpholine. One area of research is the development of more effective synthesis methods for 4-[(4-ethoxyphenyl)carbonothioyl]morpholine. Another area of research is the study of 4-[(4-ethoxyphenyl)carbonothioyl]morpholine's potential applications in the treatment of various diseases, including cancer and inflammation. Additionally, more research is needed to fully understand the mechanism of action of 4-[(4-ethoxyphenyl)carbonothioyl]morpholine and its potential side effects.

Synthesis Methods

4-[(4-ethoxyphenyl)carbonothioyl]morpholine can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-ethoxyaniline with carbon disulfide in the presence of sodium hydroxide to form 4-(4-ethoxyphenyl)carbonodithioic acid. The acid is then reacted with morpholine in the presence of triethylamine to form 4-[(4-ethoxyphenyl)carbonothioyl]morpholine. Other methods of synthesis include the reaction of 4-(4-ethoxyphenyl)thiosemicarbazide with chloroacetyl chloride and morpholine, among others.

properties

IUPAC Name

(4-ethoxyphenyl)-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-2-16-12-5-3-11(4-6-12)13(17)14-7-9-15-10-8-14/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREMXVDGMRQMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxyphenyl)(morpholin-4-yl)methanethione

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